3-巯基丙烷磺酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium 3-mercaptopropanesulphonate (SMP) is a water-soluble, organic sulfonate compound with a wide range of applications in biochemistry, biotechnology, and in various industrial processes. It is a colorless, odorless, and non-toxic compound that can be synthesized in the laboratory. SMP has a wide range of advantages, including its low cost, excellent solubility in water, and its ability to act as a reducing agent and chelating agent. It is also used as a reagent in biochemical and physiological experiments and has been used in the synthesis of many other compounds.

科学研究应用

铜电沉积

3-巯基丙烷磺酸钠 (MPS) 用于铜电沉积工艺。它作为一种添加剂,影响了含 CuSO4 和 H2SO4 的电解液中铜的沉积。 采用循环伏安法和扫描电子显微镜等技术的研究表明,MPS 可以抑制铜电沉积并改变电结晶过程,影响铜晶体的成核和生长 .

钴柱生长

在电子互连领域,MPS 用于促进钴柱的电沉积生长。这种应用对于电子封装和小型化磁性电子元件的开发至关重要。 MPS 作为一种去极化剂,在电沉积过程中与聚乙烯吡咯烷酮等其他添加剂竞争 .

金纳米颗粒功能化

MPS 被确定为金纳米颗粒的封端剂。这种应用对于放射治疗和药物递送领域具有重要意义。 MPS 中的硫醇基团允许对金纳米颗粒进行功能化,这可用于靶向递送治疗剂 .

聚电解质的合成

该化合物是聚电解质合成的试剂,聚电解质在生物功能和技术应用中发挥着至关重要的作用。 使用 MPS 合成的聚电解质对各种工艺非常重要,包括水处理以及作为储能装置的组件 .

自组装单层的形成

MPS 通过在镀金基底上化学吸附形成自组装单层。 这种特性被用于制造传感器以及纳米技术领域,在这些领域需要精确的分子排列 .

有机硅化合物的制备

MPS 通过与四乙烯基硅烷的光化学反应,通过硫醇-烯反应制备四取代的有机硅硫醚。 这种应用与具有特定光学和电子性能的材料的合成有关 .

作用机制

Target of Action

Sodium 3-mercaptopropanesulphonate, also known as Sodium 3-mercapto-1-propanesulfonate, primarily targets gold-coated substrates . This compound forms a self-assembled monolayer via chemisorption on these substrates .

Mode of Action

The compound interacts with its targets through a process known as chemisorption . This is a type of adsorption process where a chemical reaction occurs between the surface and the adsorbate. This results in a strong chemical bond between the molecule and the substrate .

Biochemical Pathways

The compound is involved in the thiol-ene reaction , a type of click chemistry . This reaction is used to prepare tetrasubstituted organosilicon thioether . The thiol-ene reaction is a powerful tool in materials science, allowing for the functionalization of materials in a highly efficient and versatile manner .

Result of Action

The primary result of Sodium 3-mercaptopropanesulphonate’s action is the formation of a self-assembled monolayer on gold-coated substrates . This can be used to prepare tetrasubstituted organosilicon thioether . Additionally, it can be used as a capping agent to functionalize gold nanoparticles for potential applications in the field of radiotherapy and drug delivery .

Action Environment

The action of Sodium 3-mercaptopropanesulphonate is influenced by environmental factors. For instance, the compound’s solubility in water suggests that it could be affected by the presence or absence of water in the environment . Additionally, the compound’s chemisorption process could be influenced by the surface properties of the substrate . .

安全和危害

未来方向

生化分析

Biochemical Properties

Sodium 3-mercaptopropanesulphonate plays a significant role in biochemical reactions. It is used to prepare tetrasubstituted organosilicon thioether by photochemical reaction with tetravinylsilane via thiol-ene reaction .

Cellular Effects

It has been used in the preparation of Rh nanoparticles by liquid-phase reduction of rhodium (III) chloride , suggesting that it may interact with metal ions in cells.

Molecular Mechanism

The molecular mechanism of Sodium 3-mercaptopropanesulphonate involves the formation of a self-assembled monolayer via chemisorption on a gold-coated substrate . This suggests that it may interact with biomolecules through chemisorption, potentially influencing enzyme activity and gene expression.

Transport and Distribution

Its solubility in water suggests that it could be transported via aqueous channels within the body.

Subcellular Localization

Its ability to form a self-assembled monolayer via chemisorption on a gold-coated substrate suggests that it may localize to regions of the cell where such substrates are present.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 3-mercaptopropanesulphonate involves the reaction of 3-chloropropanesulfonyl chloride with sodium 3-mercapto-1-propanesulfonate. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the starting materials and the product.", "Starting Materials": ["3-chloropropanesulfonyl chloride", "sodium 3-mercapto-1-propanesulfonate", "anhydrous conditions"], "Reaction": ["Step 1: Dissolve sodium 3-mercapto-1-propanesulfonate in dry tetrahydrofuran (THF) and cool the solution to 0°C.", "Step 2: Slowly add 3-chloropropanesulfonyl chloride to the solution while stirring vigorously.", "Step 3: After the addition is complete, allow the mixture to warm up to room temperature and stir for several hours.", "Step 4: Filter the resulting solid and wash it with cold THF.", "Step 5: Dry the solid under vacuum to obtain Sodium 3-mercaptopropanesulphonate as a white powder."] } | |

CAS 编号 |

17636-10-1 |

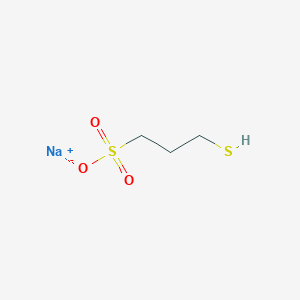

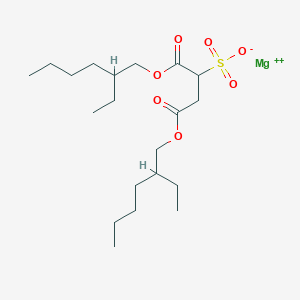

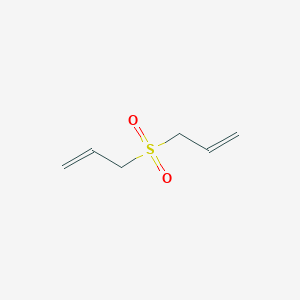

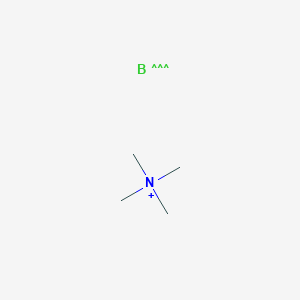

分子式 |

C3H8NaO3S2 |

分子量 |

179.2 g/mol |

IUPAC 名称 |

sodium;3-sulfanylpropane-1-sulfonate |

InChI |

InChI=1S/C3H8O3S2.Na/c4-8(5,6)3-1-2-7;/h7H,1-3H2,(H,4,5,6); |

InChI 键 |

FTCLAXOKVVLHEG-UHFFFAOYSA-N |

手性 SMILES |

C(CS)CS(=O)(=O)[O-].[Na+] |

SMILES |

C(CS)CS(=O)(=O)[O-].[Na+] |

规范 SMILES |

C(CS)CS(=O)(=O)O.[Na] |

其他 CAS 编号 |

17636-10-1 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)